N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a scaffold known for its role in kinase inhibition and anticancer activity . Key structural elements include:
- 7-(2-Fluorophenyl) substitution: Likely enhances target binding via hydrophobic and π-π interactions.
- 4-Oxo group: Stabilizes the dihydrothienopyrimidine ring, influencing electronic properties and hydrogen-bonding capacity.
Synthetic routes for analogous compounds (e.g., ) involve multi-component condensations under acidic or reflux conditions, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c24-18-8-4-3-7-16(18)17-13-31-20-19(17)26-23(27-22(20)30)28-11-9-14(10-12-28)21(29)25-15-5-1-2-6-15/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVURZZSFDTDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes existing research on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and a fluorophenyl group. Its molecular formula is CHFNOS, with a molecular weight of approximately 373.46 g/mol.
Research indicates that compounds similar to this compound demonstrate various biological activities through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential as an anti-cancer agent.
- Receptor Modulation : It may interact with certain receptors in the central nervous system, influencing neurotransmitter activity and potentially offering neuroprotective effects.
- Antimicrobial Activity : Similar derivatives have shown efficacy against bacterial and fungal strains, suggesting potential applications in treating infectious diseases.
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its analogs:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Efficacy against Gram-positive bacteria | |
| Neuroprotective | Modulation of neurotransmitter receptors |
Case Studies
Several studies have documented the biological activity of related compounds:
- Anticancer Efficacy : A study explored a series of thieno[3,2-d]pyrimidine derivatives, revealing that modifications similar to those in N-cyclopentyl compounds enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
- Neuropharmacological Effects : Research on piperidine derivatives demonstrated their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration. These findings suggest that N-cyclopentyl derivatives could be promising candidates for treating neurological disorders.
- Antimicrobial Studies : A comparative study showed that certain thieno[3,2-d]pyrimidine derivatives exhibited potent antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Substitution at position 7 (2-fluorophenyl vs. phenyl) may alter steric and electronic interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
